molecular formula C12H10F3NOS B030318 {4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol CAS No. 317318-96-0

{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol

Cat. No. B030318
Key on ui cas rn: 317318-96-0
M. Wt: 273.28 g/mol
InChI Key: SEHCYQHVWYXBGI-UHFFFAOYSA-N
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Patent
US07196107B2

Procedure details

To a well stirred solution of lithium aluminium hydride (1.52 g) in dry tetrahydrofuran (50 ml) at 0° C., was slowly added a solution of ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-thiazole-5-carboxylate (12.6 g) in dry tetrahydrofuran (50 ml). The mixture was stirred at room temperature for 2 hours. The reaction was quenched by slow addition at 0° C. of water (2 ml), 5N NaOH (2 ml) and water (6 ml). The precipitate was filtered, washed with ethyl acetate, methanol, dichloromethane and tetrahydrofuran. After evaporation, a yellow solid was obtained, that was crystallized from methanol-water to afford the title compound as a yellow solid.
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH3:7][C:8]1[N:9]=[C:10]([C:18]2[CH:23]=[CH:22][C:21]([C:24]([F:27])([F:26])[F:25])=[CH:20][CH:19]=2)[S:11][C:12]=1[C:13](OCC)=[O:14]>O1CCCC1>[CH3:7][C:8]1[N:9]=[C:10]([C:18]2[CH:19]=[CH:20][C:21]([C:24]([F:27])([F:25])[F:26])=[CH:22][CH:23]=2)[S:11][C:12]=1[CH2:13][OH:14] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.52 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
12.6 g
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)C(F)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by slow addition at 0° C. of water (2 ml), 5N NaOH (2 ml) and water (6 ml)
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ethyl acetate, methanol, dichloromethane and tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
After evaporation
CUSTOM
Type
CUSTOM
Details
a yellow solid was obtained
CUSTOM
Type
CUSTOM
Details
that was crystallized from methanol-water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1N=C(SC1CO)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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